Tizolemide - 56488-58-5

Tizolemide

Catalog Number: EVT-426751
CAS Number: 56488-58-5
Molecular Formula: C11H14ClN3O3S2
Molecular Weight: 335.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tizolemide is an alkaline sulfonamide-based diuretic. Tizolemide inhibits sodium reabsorption in the distal convoluted tubules.
Source and Classification

Tizolemide is synthesized through various chemical processes and is classified under the category of alkylating agents. These agents work by adding alkyl groups to DNA, which can lead to the disruption of cancer cell replication. The compound's structure and mechanism of action are critical for its effectiveness in targeting malignant cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tizolemide involves several steps, typically starting from simpler organic molecules. One common method includes the reaction of specific amines with reactive alkylating agents. This process can be optimized through various techniques such as:

  • Nucleophilic substitution reactions: This involves replacing a leaving group in a molecule with an amine or other nucleophile.
  • Condensation reactions: These reactions combine two molecules, resulting in the formation of a larger compound while releasing a small molecule, often water.

The synthesis can also be enhanced by using catalysts or specific solvents that promote higher yields and purities.

Molecular Structure Analysis

Structure and Data

Tizolemide has a complex molecular structure characterized by its unique functional groups that contribute to its biological activity. The molecular formula is typically represented as C10H12N2O3C_{10}H_{12}N_2O_3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 208.21 g/mol.
  • Structural Features: The compound features a pyrrolidine ring, which is crucial for its interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

Tizolemide undergoes various chemical reactions that are essential for its pharmacological activity. Key reactions include:

  • Hydrolysis: In aqueous environments, Tizolemide can hydrolyze to produce active metabolites that exert therapeutic effects.
  • Dealkylation: This reaction involves the removal of an alkyl group from the molecule, which can lead to different active forms of the drug.

These reactions are influenced by factors such as pH, temperature, and the presence of enzymes.

Mechanism of Action

Process and Data

The mechanism of action of Tizolemide primarily revolves around its ability to form covalent bonds with DNA. This alkylation process disrupts DNA replication and transcription, leading to:

  • Cell cycle arrest: Cancer cells are unable to proceed through their normal cell cycle phases.
  • Induction of apoptosis: The damaged DNA triggers programmed cell death pathways.

Data from studies indicate that Tizolemide has shown efficacy in preclinical models, demonstrating significant tumor reduction rates when administered at therapeutic doses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tizolemide is typically a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under normal storage conditions but may degrade under extreme pH or temperature.
  • Reactivity: As an alkylating agent, it reacts readily with nucleophiles, particularly those present in nucleic acids.
Applications

Scientific Uses

Tizolemide has potential applications in various scientific fields:

  • Oncology Research: It is being studied for its efficacy against different cancer types, including glioblastoma and other solid tumors.
  • Pharmaceutical Development: Researchers are exploring formulations that enhance bioavailability and reduce side effects associated with traditional chemotherapy regimens.
Introduction to Temozolomide (TMZ): Definition and Historical Context

Alkylating Agent Classification in Oncology

Alkylating agents represent a foundational class of chemotherapeutics that exert cytotoxicity by transferring alkyl groups (e.g., methyl, chloroethyl) to nucleophilic sites on DNA bases, disrupting replication and triggering cell death. TMZ belongs to this broad category but exhibits distinct mechanistic and pharmacological properties:

Table 1: Classification of Major Alkylating Agent Subtypes

ClassReactivity TypeRepresentative AgentsPrimary DNA TargetsKey Clinical Applications
NitrosoureasSN1Carmustine (BCNU), LomustineN7-Guanine, O6-GuanineGliomas, Lymphomas
TriazenesSN1Temozolomide, DacarbazineO6-Guanine, N7-Guanine, N3-AdenineGlioblastoma, Melanoma
AziridinesSN2Thiotepa, AltretamineN7-GuanineOvarian Cancer, Breast Cancer
Platinum AgentsElectrophilicCisplatin, CarboplatinN7-Guanine (intrastrand crosslinks)Solid Tumors (Lung, Testicular)
  • Mechanistic Distinctions: TMZ is a monofunctional SN1-type methylating agent, primarily methylating DNA at three sites: N7-guanine (≈70%), N3-adenine (≈9%), and O6-guanine (≈6%). Unlike bifunctional alkylators (e.g., cisplatin, nitrogen mustards) that form cytotoxic DNA crosslinks, TMZ's monofunctional methylation induces base mismatches and futile repair cycles, culminating in DNA strand breaks and apoptosis [1] [10].
  • Pharmacological Advantages: Its spontaneous hydrolysis to the active metabolite MTIC (5-(3-methyl-1-triazeno)imidazole-4-carboxamide) at physiological pH bypasses hepatic activation dependencies, reducing inter-patient metabolic variability compared to predecessors like dacarbazine [1] [3].

Discovery and Development of TMZ: A Chronological Overview

The development of TMZ exemplifies rational drug design overcoming limitations of earlier alkylators:

Table 2: Key Milestones in Temozolomide Development

YearEventSignificance
1970sSynthesis of imidazotetrazinones at Aston University, UKMitozolomide (precursor) showed potent rodent activity but severe human toxicity
1980sSelection of TMZ from imidazotetrazinone analogsLower toxicity profile than mitozolomide while retaining BBB penetration
1987Phase I trial at Charing Cross HospitalDemonstrated schedule-dependent efficacy; optimized dosing regimen
1999FDA accelerated approval for recurrent anaplastic astrocytomaFirst oral alkylator approved for brain tumors based on phase II data
2005FDA/EMA approval for newly diagnosed glioblastoma with radiotherapyBased on EORTC/NCIC Phase III trial establishing Stupp protocol as standard
2024Phase III E3F05 trial results for grade 2 gliomasDemonstrated 23% survival increase with TMZ/RT vs RT alone at 10 years
  • From Mitozolomide to TMZ: Early imidazotetrazinones like mitozolomide exhibited potent preclinical activity but caused severe, unpredictable myelotoxicity (dose-limiting thrombocytopenia) in clinical trials. TMZ was selected as a "second-generation" candidate due to its favorable monofunctional methylation profile and reduced hematopoietic toxicity [1] [5].
  • Clinical Validation: The landmark 2005 EORTC/NCIC trial established TMZ combined with radiotherapy as the standard of care for newly diagnosed glioblastoma (GBM), extending median survival from 12.1 to 14.6 months and doubling the 2-year survival rate (10.4% to 26.5%) [1] [6]. Recent data from the ECOG-ACRIN E3F05 trial (2024) confirmed significant survival benefits in grade 2 gliomas (70% 10-year survival with TMZ/RT vs 47% with RT alone) [6].

Significance in Neuro-Oncology and Beyond

TMZ's impact extends beyond its established role in high-grade gliomas:

  • Transforming GBM Management: Prior to TMZ, glioblastoma therapy relied on surgery, radiotherapy, and nitrosoureas (e.g., BCNU), with median survival rarely exceeding 12 months. TMZ's integration into the Stupp protocol represented the first systemic therapy to significantly prolong survival in randomized phase III trials, establishing combination chemoradiation as the paradigm [1] [6].
  • Beyond Glioblastoma:
  • Grade 2/3 Gliomas: TMZ demonstrates efficacy in low-grade gliomas, particularly in tumors with IDH mutations and MGMT promoter methylation. The RTOG 0424 trial showed a 3-year survival of 73.1% for high-risk low-grade gliomas treated with TMZ/RT [6].
  • Melanoma CNS Metastases: Due to structural similarity to dacarbazine and superior BBB penetration, TMZ shows activity against melanoma brain metastases, with response rates ≈6% as monotherapy and higher in combination regimens [7] [8].
  • Investigational Frontiers: TMZ is under study for pituitary carcinomas, medulloblastomas, and brain metastases from solid tumors (e.g., lung, breast), often combined with novel agents or radiation-sensitizing strategies [7] [8].
  • Molecular Predictive Markers: The discovery that MGMT (O6-methylguanine-DNA methyltransferase) promoter methylation predicts TMZ response revolutionized patient stratification. MGMT epigenetically silenced tumors (≈45% of GBMs) exhibit significantly longer progression-free survival (12.8 vs 5.3 months) due to impaired repair of O6-methylguanine adducts [3] [10].
  • Socioeconomic Impact: As a first-line GBM therapy, TMZ generates annual global sales exceeding $1 billion. Patent expirations have increased generic availability, improving access while reducing costs [5] [9].

Molecular Mechanisms of Action and Resistance

TMZ's cytotoxicity stems from DNA methylation patterns and cellular repair responses:

  • Cytotoxic Lesion Hierarchy:
  • O6-Methylguanine (O6-MeG): Accounts for only 6% of total methylations but drives primary cytotoxicity. Mispaired with thymine during replication, triggering futile cycles of mismatch repair (MMR), DNA strand breaks, and apoptosis [1] [10].
  • N7-Methylguanine (70%)/N3-Methyladenine (9%): Collectively contribute to cytotoxicity by inducing base excision repair (BER) stress. Unrepaired lesions lead to replication fork collapse [3] [10].
  • Resistance Pathways:
  • MGMT-Mediated Repair: MGMT directly removes methyl groups from O6-guanine via suicide inactivation. High tumor MGMT expression confers resistance [10].
  • MMR Deficiency: Defects in MSH2, MSH6, or MLH1 enable tolerance of O6-MeG:T mispairs, allowing cell survival despite DNA damage [3] [10].
  • BER Upregulation: Overexpression of BER components (e.g., PARP-1, APE-1) repairs N7-MeG/N3-MeA lesions, mitigating TMZ toxicity [10].
  • Novel Resistance Countermeasures:
  • MGMT Depletors: O6-benzylguanine (O6-BG) and lomeguatrib irreversibly inhibit MGMT, sensitizing resistant tumors [10].
  • PARP Inhibitors: Block BER initiation at N7/N3 sites, synergizing with TMZ (e.g., olaparib + TMZ in clinical trials) [10].

Properties

CAS Number

56488-58-5

Product Name

Tizolemide

IUPAC Name

2-chloro-5-(4-hydroxy-3-methyl-2-methylimino-1,3-thiazolidin-4-yl)benzenesulfonamide

Molecular Formula

C11H14ClN3O3S2

Molecular Weight

335.8 g/mol

InChI

InChI=1S/C11H14ClN3O3S2/c1-14-10-15(2)11(16,6-19-10)7-3-4-8(12)9(5-7)20(13,17)18/h3-5,16H,6H2,1-2H3,(H2,13,17,18)

InChI Key

VYBZOPZNLLIEFX-UHFFFAOYSA-N

SMILES

CN=C1N(C(CS1)(C2=CC(=C(C=C2)Cl)S(=O)(=O)N)O)C

Synonyms

HOE 740
tizolemid
tizolemide
tizolemide monoformate
tizolemide monohydrobromide
tizolemide monohydrochloride
tizolemide monomaleate
tizolemide monomesylate

Canonical SMILES

CN=C1N(C(CS1)(C2=CC(=C(C=C2)Cl)S(=O)(=O)N)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.